Dilmapimod Tosylate

p38 MAPK Isoform Selectivity Kinase Profiling

p38 MAPK research demands isoform precision. Pan-inhibitors like Doramapimod (BIRB 796) potently inhibit all four p38 isoforms plus JNK2/c-RAF, confounding results. Dilmapimod Tosylate provides >5,000-fold selectivity for p38α over p38γ/δ with ~15-fold selectivity over p38β-2-the cleanest profile for unambiguous pathway interrogation. • Sustained pHSP27 suppression ≤6 h post-dose confirms in vivo target engagement. • Clinically validated: reduces IL-6 & sTNFR1 in human trauma/ARDS models. • Ideal for RA, COPD & acute inflammation studies requiring isoform-specific readouts.

Molecular Formula C30H27F3N4O6S
Molecular Weight 628.6 g/mol
CAS No. 937169-00-1
Cat. No. B613832
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDilmapimod Tosylate
CAS937169-00-1
Molecular FormulaC30H27F3N4O6S
Molecular Weight628.6 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)O.CC1=C(C=CC(=C1)F)C2=C3C=CC(=O)N(C3=NC(=N2)NC(CO)CO)C4=C(C=CC=C4F)F
InChIInChI=1S/C23H19F3N4O3.C7H8O3S/c1-12-9-13(24)5-6-15(12)20-16-7-8-19(33)30(21-17(25)3-2-4-18(21)26)22(16)29-23(28-20)27-14(10-31)11-32;1-6-2-4-7(5-3-6)11(8,9)10/h2-9,14,31-32H,10-11H2,1H3,(H,27,28,29);2-5H,1H3,(H,8,9,10)
InChIKeyONQKJJNSLLVYHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dilmapimod Tosylate Overview


Dilmapimod Tosylate (also known as SB-681323 or GW 681323) is a small-molecule inhibitor that selectively targets the alpha isoform of p38 mitogen-activated protein kinase (p38α MAPK), a central mediator of pro-inflammatory cytokine production [1]. It was originated by GlaxoSmithKline and has been advanced into Phase III clinical trials for indications including rheumatoid arthritis, chronic obstructive pulmonary disease (COPD), and neuropathic pain, with additional Phase II evaluation in acute respiratory distress syndrome (ARDS) [2]. Its pharmacological mechanism involves the inhibition of p38α MAPK signaling, which in turn reduces the production of key inflammatory cytokines such as TNF-α, IL-1β, and IL-6 [3].

p38α isoform-selective pathway study fit
Target engagement assay context (pHSP27)
Systemic cytokine modulation research

Dilmapimod Tosylate: Substitution Risks


Generic substitution among p38 MAPK inhibitors is not scientifically sound due to profound differences in isoform selectivity profiles, off-target kinase interactions, and in vivo pharmacodynamics. For instance, the widely used tool compound SB203580 has an IC50 of 50 nM for p38α, but also potently inhibits other kinases like PKB . Similarly, Doramapimod (BIRB 796) is a pan-p38 inhibitor with significant off-target activity against JNK2 and c-RAF . In contrast, Dilmapimod exhibits >5,000-fold selectivity for p38α over the p38γ and p38δ isoforms, a key differentiator for studies requiring specific pathway interrogation . These differences in molecular pharmacology directly impact the interpretation of experimental results and the translatability of findings, making compound-specific validation essential for reproducible research and preclinical development.

Isoform selectivity

Isoform selectivity profiles may differ among p38 inhibitors, impacting pathway interpretation.

Off-target kinase activity

Off-target kinase context may require review; tool compounds may have broader kinase inhibition.

In vivo target engagement

In vivo target engagement profiles may not transfer across different p38 inhibitor chemotypes.

Dilmapimod Tosylate: Comparator Analysis


Superior Isoform Selectivity

Dilmapimod is a specific inhibitor of p38 MAPKα, demonstrating >5,000-fold selectivity over the p38γ and p38δ isoforms, and approximately 15-fold selectivity over the closest related isoform, p38β-2 . This is a significant departure from Doramapimod (BIRB 796), a pan-p38 inhibitor which inhibits p38α, β, γ, and δ with IC50 values of 38 nM, 65 nM, 200 nM, and 520 nM, respectively . The tool compound SB203580, while potent against p38α (IC50 ~50 nM), also shows inhibitory activity against other kinases like PKB .

Isoform Selectivity
Cross-study comparable
Dilmapimod: >5,000-fold p38α vs p38γ/δ; ~15-fold vs p38β-2
vs BIRB 796 (pan-p38, IC50 38–520 nM) and SB203580 (p38α IC50 ~50 nM + PKB)
Supports p38α-specific pathway interpretation
Biochemical kinase assays; data from product datasheets
p38 MAPK Isoform Selectivity Kinase Profiling

In Vivo pHSP27 Target Engagement

In clinical studies, Dilmapimod treatment resulted in a significant reduction of phosphorylated Heat Shock Protein 27 (pHSP27) levels, a direct downstream marker of p38 MAPK activity, up to 6 hours post-dose compared with placebo . This demonstrates clear, quantifiable, and sustained in vivo target engagement. In contrast, many earlier generation p38 inhibitors failed to show consistent target modulation in clinical trials, a factor that contributed to their attrition . The maximal inhibition of LPS-induced TNF-α production was observed at 1 hour post-dose for both 7.5 mg and 25 mg doses, with the 25 mg dose sustaining significant inhibition for up to 6 hours .

In Vivo Target Engagement
Class-level inference
Sustained pHSP27 reduction vs placebo up to 6 h post-dose
Reported in vivo target engagement context
Human trial; trauma patients; pHSP27 biomarker
p38 MAPK Target Engagement In Vivo Pharmacodynamics

In Vivo Cytokine Modulation

In a clinical study of trauma patients at risk for ARDS, treatment with Dilmapimod (10 mg continuous infusion) was associated with a trend toward lower levels of the pro-inflammatory cytokine Interleukin-6 (IL-6) over time compared to placebo . The ratio of IL-6 levels in the Dilmapimod arm relative to placebo was consistently below 1, indicating a treatment-related reduction. The highest dose (10 mg 24-hour infusion) also resulted in significantly lower levels of soluble TNF Receptor 1 (sTNFR1) compared to placebo . While BIRB 796 potently inhibits TNF-α production in vitro (IC50 21 nM in PBMCs) , such human in vivo biomarker data provides a more direct and translatable measure of systemic anti-inflammatory activity.

Cytokine Modulation
Cross-study comparable
IL-6 ratio
vs placebo (clinical) and BIRB 796 (TNF-α IC50 21 nM in PBMCs)
Reported systemic cytokine modulation context
Human ARDS-risk trauma model; 24-h IV infusion
Cytokine Modulation Interleukin-6 Trauma Model

Dilmapimod Tosylate: Recommended Applications


Selective p38α Inhibition

For experiments where confounding effects from p38β, γ, or δ inhibition must be minimized, Dilmapimod is the preferred choice. Its >5,000-fold selectivity over p38γ/δ and ~15-fold selectivity over p38β-2 offers a clean pharmacological profile superior to pan-inhibitors like BIRB 796, which potently inhibits all four isoforms .

In Vivo Target Engagement for Inflammation

In animal models of rheumatoid arthritis, COPD, or ARDS where demonstration of on-target activity is critical, Dilmapimod provides a clear pharmacodynamic marker. The ability to measure and see a sustained reduction in pHSP27 levels for up to 6 hours post-dose provides a robust tool for confirming target modulation in vivo.

Translational Research for Acute Inflammation

Based on its clinical evaluation in trauma patients at risk for ARDS, Dilmapimod is a relevant tool for studying the role of p38α signaling in acute inflammatory states. Its demonstrated ability to lower IL-6 and sTNFR1 levels in a human model of trauma provides a translatable context for investigating similar pathways in preclinical settings.

Application
Selection Property
Validation Focus
p38α Isoform-Specific Pathway Studies
Isoform selectivity review
p38α pathway-specific endpoints
In Vivo Target Engagement Research
Target engagement assay context
pHSP27 biomarker modulation
Acute Inflammation Signaling Research
Cytokine modulation assay context
IL-6/sTNFR1 endpoint reduction

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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